molecular formula C13H8ClIN2O3 B11027794 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide

Cat. No.: B11027794
M. Wt: 402.57 g/mol
InChI Key: VRECWLXXFVXBMM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, iodo, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: The addition of chloro and iodo groups to the aromatic ring.

    Amidation: The formation of the benzamide structure through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Conversion to 2-chloro-N-(2-aminophenyl)-5-nitrobenzamide.

    Oxidation: Formation of oxidized derivatives.

Scientific Research Applications

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro, iodo, and nitro groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H8ClIN2O3

Molecular Weight

402.57 g/mol

IUPAC Name

2-chloro-N-(2-iodophenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8ClIN2O3/c14-10-6-5-8(17(19)20)7-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18)

InChI Key

VRECWLXXFVXBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I

Origin of Product

United States

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